Superior Alkaline Hydrolysis Resistance of Sulfoacetate Esters Versus Isethionate Esters
In a comparative study of ester-based surfactants, disodium 1-methyl-2-sulfoethyl α-sulfostearate (a sulfoacetate derivative) demonstrated significantly higher resistance to alkaline hydrolysis than esters derived from sodium isethionate [1]. While specific half-life data for the parent disodium sulfoacetate is not provided, the structural class inference is strong: the sulfoacetate headgroup confers enhanced stability against hydroxide ion attack compared to the isethionate group.
| Evidence Dimension | Resistance to alkaline hydrolysis |
|---|---|
| Target Compound Data | Qualitatively higher stability for sulfoacetate ester vs. isethionate ester |
| Comparator Or Baseline | Disodium 1-methyl-2-sulfoethyl α-sulfostearate (sulfoacetate) vs. Sodium isethionate-derived ester |
| Quantified Difference | Not directly quantified; class-level stability advantage noted |
| Conditions | Comparative hydrolysis study in alkaline medium |
Why This Matters
For formulators seeking hydrolytically stable anionic surfactants in high-pH products, sulfoacetate-based ingredients offer a distinct shelf-life advantage over isethionate alternatives, reducing the risk of performance drift.
- [1] Weil, J. K., Stirton, A. J., & Bistline, R. G., Jr. (1963). Synthetic detergents from animal fats. V. Esters from alpha-sulfonated fatty acids and sodium isethionate. Journal of the American Oil Chemists' Society, 40(10), 538-540. View Source
